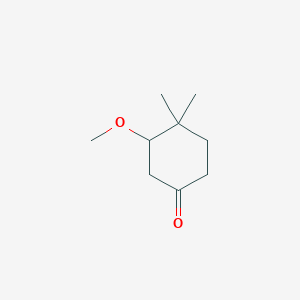

3-Methoxy-4,4-dimethylcyclohexan-1-one

説明

3-Methoxy-4,4-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a ketone group at position 1, a methoxy (-OCH₃) substituent at position 3, and two methyl (-CH₃) groups at position 4. This substitution pattern confers unique steric and electronic properties to the molecule. The geminal dimethyl groups at position 4 likely restrict ring flexibility, affecting conformational stability and interactions in synthetic or biological contexts.

特性

分子式 |

C9H16O2 |

|---|---|

分子量 |

156.22 g/mol |

IUPAC名 |

3-methoxy-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-9(2)5-4-7(10)6-8(9)11-3/h8H,4-6H2,1-3H3 |

InChIキー |

IXJOSINSXZYFIO-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC(=O)CC1OC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,4-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-4,4-dimethylcyclohexan-1-one may involve large-scale alkylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and output .

化学反応の分析

Types of Reactions

3-Methoxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-methoxy-4,4-dimethylcyclohexanone.

Reduction: Formation of 3-methoxy-4,4-dimethylcyclohexanol.

Substitution: Formation of various substituted cyclohexanone derivatives.

科学的研究の応用

3-Methoxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

作用機序

The mechanism of action of 3-Methoxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physical Properties

*Molecular weight inferred from positional isomer in .

Key Observations:

- Substituent Position: Moving the methoxy group from C2 to C3 (as in the target compound) alters electronic effects on the ketone.

- Substituent Type : Replacing -OCH₃ with -Cl () introduces stronger electron withdrawal, increasing electrophilicity of the carbonyl group. Conversely, -OH () enhances polarity and solubility.

- Steric Effects : The 4,4-dimethyl groups in the target compound and its analogs (e.g., ) impose significant steric hindrance, reducing accessibility to the ketone for reactions requiring planar transition states.

生物活性

3-Methoxy-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula . It is a cyclohexanone derivative featuring a methoxy group and two methyl groups on the cyclohexane ring. This compound has garnered attention in scientific research due to its unique chemical properties and potential biological activities.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate its use as a precursor in the synthesis of complex organic molecules and in the study of enzyme interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 3-methoxy-4,4-dimethylcyclohexan-1-one |

| InChI | InChI=1S/C9H16O2/c1-9(2)5-4-7(10)6-8(9)11-3/h8H,4-6H2,1-3H3 |

| InChI Key | IXJOSINSXZYFIO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(=O)CC1OC)C |

The biological activity of 3-Methoxy-4,4-dimethylcyclohexan-1-one is attributed to its interaction with specific molecular targets. The methoxy and ketone functionalities play crucial roles in its reactivity and binding affinity to enzymes and receptors, influencing various biochemical pathways. Ongoing studies aim to elucidate its full mechanism of action.

Biological Activity Studies

Research has indicated that 3-Methoxy-4,4-dimethylcyclohexan-1-one may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially acting as an antibacterial agent.

- Enzyme Inhibition : Investigations into enzyme interactions have revealed that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its effects on the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence.

- Therapeutic Potential : The compound is being explored for potential therapeutic applications in drug development, particularly in anti-inflammatory and anticancer contexts.

Case Studies

A notable study examined the effects of 3-Methoxy-4,4-dimethylcyclohexan-1-one on the T3SS activity in Citrobacter rodentium, a model organism for studying E. coli infections. The results indicated that at concentrations around 50 µM, the compound significantly inhibited T3SS-mediated secretion of virulence factors by approximately 50%, without exhibiting cytotoxic effects on the host cells . This suggests a promising avenue for developing new antimicrobial strategies targeting bacterial virulence rather than viability.

Comparative Analysis

To better understand the uniqueness of 3-Methoxy-4,4-dimethylcyclohexan-1-one, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4,4-Dimethylcyclohexanone | Lacks methoxy group | Less reactive in biological systems |

| 3-Methoxy-N,N-dimethylaniline | Contains an aniline group | Different chemical properties |

The presence of both methoxy and dimethyl groups on the cyclohexane ring makes 3-Methoxy-4,4-dimethylcyclohexan-1-one particularly valuable for various synthetic and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。